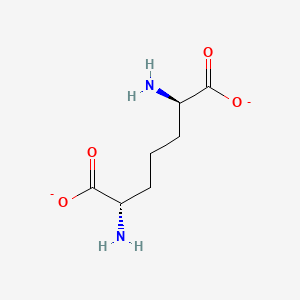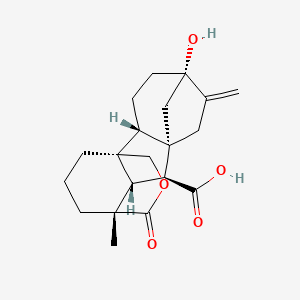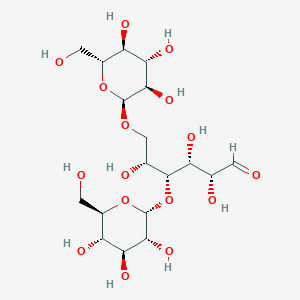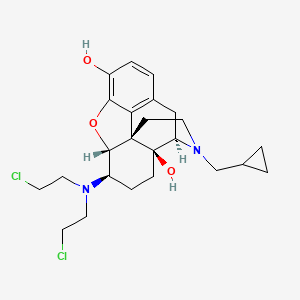
L-2-Hydroxyglutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-hydroxyglutarate(2-) is a 2-hydroxyglutarate(2-) that has (2S)-configuration. It is a conjugate base of a (S)-2-hydroxyglutaric acid. It is an enantiomer of a (R)-2-hydroxyglutarate(2-).
Scientific Research Applications
Association with Brain Tumors
L-2-hydroxyglutaric aciduria, a rare metabolic encephalopathy, has been linked to the development of malignant brain tumors. Studies have shown an abnormal accumulation of L-2-hydroxyglutaric acid in body fluids in patients who developed malignant brain tumors during the disease course, suggesting a possible role in predisposing to brain tumorigenesis (Moroni et al., 2004). Additional case reports and literature reviews support this association, indicating an increased risk of brain tumors among patients with L-2-hydroxyglutaric aciduria (Aghili et al., 2008).
Genetic and Biochemical Insights
Research has identified mutations in a gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase as the cause of L-2-hydroxyglutaric aciduria. This discovery highlights the metabolic pathway of L-2-hydroxyglutarate to alpha-ketoglutarate in mammalian tissues and provides insights into the pathological findings observed in this disorder (Rzem et al., 2004).
Clinical and Neurological Characteristics
Several studies have documented the clinical, biochemical, and neuroradiological findings in patients with L-2-hydroxyglutaric aciduria. This disorder is characterized by progressive neurological syndrome with cerebellar and pyramidal signs, mental deterioration, epilepsy, and distinct magnetic resonance imaging (MRI) patterns (Goffette et al., 2006). The severity of the disease correlates with the extent of lesions observed on MRI (Moroni et al., 2000).
Insights from Animal Models
A spontaneous canine model of L-2-hydroxyglutaric aciduria has been identified, sharing many clinical and MRI features with the human disease. This model provides valuable insights into the disorder and helps in understanding its pathophysiology (Penderis et al., 2007).
Diagnostic and Therapeutic Perspectives
Research into diagnostic methods, such as chiral HRGC assays of L-2-hydroxyglutaric acid in urine, has advanced the identification and understanding of this disorder (Neves et al., 1996). Additionally, a case study of a successfully treated adult patient with L-2-hydroxyglutaric aciduria highlights potential therapeutic approaches (Samuraki et al., 2008).
properties
Molecular Formula |
C5H6O5-2 |
|---|---|
Molecular Weight |
146.1 g/mol |
IUPAC Name |
(2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |
InChI Key |
HWXBTNAVRSUOJR-VKHMYHEASA-L |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])O |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)






![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)



